KILLDLOAMKTFEJ-KBPBESRZSA-N
Description
The compound corresponding to the InChIKey KILLDLOAMKTFEJ-KBPBESRZSA-N is identified as 5-Methoxy-1-methylindole-3-carbaldehyde (CAS No. 10601-19-1), a substituted indole derivative. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. Key physicochemical properties include:
- Boiling Point: 386.6±42.0°C (predicted)
- Hydrogen Bond Acceptors/Donors: 3/1
- Topological Polar Surface Area (TPSA): 38.7 Ų
- LogP: 2.08 (indicating moderate lipophilicity)
- Solubility: Highly soluble in organic solvents like DMSO and methanol, but poorly soluble in water.
Synthesis: The compound is synthesized from 5-methoxy-1-methylindole-3-carbaldehyde (43) via alkylation using sodium hydride (NaH) and methyl iodide in anhydrous THF under reflux conditions. The reaction achieves a 97% yield after purification by column chromatography.
Biological Relevance: Indole derivatives are critical in medicinal chemistry due to their presence in bioactive molecules. This compound’s methoxy and methyl groups enhance its stability and membrane permeability, making it a candidate for drug discovery.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.28 |
InChI |
InChI=1S/C14H16O2/c1-13-8-12(15)16-14(2,9-13)7-10-5-3-4-6-11(10)13/h3-6H,7-9H2,1-2H3/t13-,14-/m0/s1 |
InChI Key |
KILLDLOAMKTFEJ-KBPBESRZSA-N |
SMILES |
CC12CC(=O)OC(C1)(CC3=CC=CC=C23)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Methoxy-1-methylindole-3-carbaldehyde (CAS 10601-19-1) with structurally related indole derivatives, highlighting key structural and functional differences:
Key Observations:
Substituent Position :
- Moving the methoxy group from position 5 (reference compound) to 6 (CAS 4433-09-8) reduces steric hindrance but increases polarity, lowering BBB permeability.
- 5-Benzyloxyindole-3-carbaldehyde (CAS 122665-97-8) shows higher lipophilicity (LogP 3.45 vs. 2.08) due to the bulky benzyl group, enhancing membrane penetration but risking off-target interactions.
Functional Groups :
- Replacing the N-methyl group with hydrogen (e.g., 6-Methoxy-1H-indole-3-carbaldehyde) reduces metabolic stability, as methyl groups often protect against oxidative degradation.
- 5-Hydroxy-1H-indole-3-carbaldehyde (CAS 1078-71-7) exhibits higher solubility in aqueous media but poor BBB penetration due to hydrogen bonding.
Biological Activity :
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